molecular formula C15H21NO B7440883 N-Benzyl-N-cyclohexylacetamide

N-Benzyl-N-cyclohexylacetamide

Cat. No.: B7440883
M. Wt: 231.33 g/mol
InChI Key: BNBDCPMEUVXANP-UHFFFAOYSA-N
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Description

N-Benzyl-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C15H21NO and its molecular weight is 231.33 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-13(17)16(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2,4-5,8-9,15H,3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBDCPMEUVXANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance in Contemporary Organic Chemistry

The significance of N-Benzyl-N-cyclohexylacetamide in modern organic chemistry stems from the combination of its constituent functional groups, which are prevalent in synthetically useful intermediates and biologically active molecules. The N,N-disubstituted amide framework is a cornerstone of many chemical structures, and the specific substituents on the nitrogen atom confer distinct properties.

The N-benzyl group is a widely used moiety in synthetic chemistry, often employed as a protecting group for amines due to its general stability and the variety of methods available for its removal. lookchem.com Furthermore, the inclusion of benzyl (B1604629) and cyclohexyl groups can influence a molecule's lipophilicity and steric profile, properties that are critical in the design of compounds for medicinal chemistry applications. For instance, various N-substituted acetamide (B32628) derivatives are investigated for a range of biological activities, including potential anticonvulsant and analgesic properties. nih.gov The core acetamide structure serves as a versatile scaffold that can be incorporated into more complex systems, such as benzodiazepines and other heterocyclic compounds. ontosight.ai

Scope of Academic Investigation

Established Synthetic Routes to N-Substituted Acetamides

The foundational methods for synthesizing N-substituted acetamides, including this compound, have long been staples in organic chemistry. These routes are valued for their reliability and broad applicability.

Amidation Reactions (e.g., Acylation, Chloroacetylation)

Amidation through the acylation of secondary amines is a primary and direct method for forming the amide bond. masterorganicchemistry.com For the synthesis of this compound, this involves the reaction of N-benzylcyclohexylamine with an acetylating agent. The most common agents are highly reactive carboxylic acid derivatives like acetyl chloride or acetic anhydride (B1165640). orgoreview.comlibretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen of the secondary amine attacks the electrophilic carbonyl carbon of the acylating agent. orgoreview.comjove.com This process is typically conducted in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. orgoreview.comfishersci.it

A key variation of this approach is chloroacetylation, which introduces a chloroacetyl group. This method is particularly useful for creating versatile intermediates. For instance, various 2-chloro-N-substituted acetamides can be synthesized by reacting the corresponding primary or secondary amine with chloroacetyl chloride. beilstein-journals.orgbeilstein-journals.org In a typical procedure, an amine like N-benzylcyclohexylamine is dissolved in a suitable solvent such as dichloromethane, and chloroacetyl chloride is added, often at reduced temperatures to control the exothermic reaction. beilstein-journals.org The resulting N-benzyl-N-cyclohexyl-2-chloroacetamide can then be further modified if desired.

The general reaction for the acylation of N-benzylcyclohexylamine is as follows:

Reaction Scheme for Acylation

N-benzylcyclohexylamine + Acetyl Chloride → this compound + HCl

These reactions are widely used due to the commercial availability of the starting materials and the generally high yields of the resulting amides. masterorganicchemistry.comchempedia.info

Reductive Alkylation Strategies

Reductive alkylation, also known as reductive amination, offers an alternative pathway to N-substituted amides, typically by first forming an amine which is then acylated. More advanced, direct methods for the N-alkylation of amides are also being developed. researchgate.netorganic-chemistry.org In a classical sense for synthesizing the precursor amine, reductive amination involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the target amine. libretexts.org For example, N-benzylcyclohexylamine can be prepared by reacting cyclohexanone (B45756) with benzylamine (B48309) to form an imine, which is subsequently reduced using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a metal catalyst. libretexts.orgorganic-chemistry.org

Once the secondary amine (N-benzylcyclohexylamine) is formed, it can be acylated as described in the previous section to yield this compound. This two-step sequence is highly versatile and allows for the synthesis of a wide array of substituted amines and their subsequent amide derivatives.

Table 1: Examples of Reductive Amination Conditions

Carbonyl CompoundAmineReducing AgentProductReference
Aldehydes/KetonesAmmonia/1° Amine/2° AmineNaBH₄, NaBH₃CN, H₂/Catalyst1°, 2°, or 3° Amine libretexts.org
Aldehydes/KetonesAnilines/DialkylaminesPhenylsilane (Catalyst: Dibutyltin dichloride)Secondary/Tertiary Amines organic-chemistry.org
KetonesAmmonium formateCp*Ir complexesPrimary Amines organic-chemistry.org

Multicomponent Reaction Approaches (e.g., Ugi Chemistry)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for generating molecular diversity. The Ugi four-component reaction (Ugi-4CR) is a prominent example used to synthesize α-acylamino amides. rsc.org The classic Ugi reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.netnih.gov

To synthesize a structure analogous to this compound, one could envision a reaction between cyclohexanone (ketone), benzylamine (amine), acetic acid (carboxylic acid), and a suitable isocyanide. The product of this reaction would be an α-acetamido carboxamide derivative. nih.gov While the direct synthesis of this compound itself via a standard Ugi reaction is not straightforward, the Ugi reaction provides a powerful tool for creating libraries of structurally related N,N-disubstituted amides. researchgate.net The reaction is prized for its atom economy and ability to rapidly generate complex molecules from simple starting materials. nih.govnih.gov

Emerging Synthetic Approaches and Methodologies

Recent advancements in synthetic chemistry have introduced more efficient and selective methods for amide synthesis, moving beyond traditional protocols.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. iosrphr.orgresearchgate.net The synthesis of N-substituted acetamides is a field where microwave irradiation has been successfully applied. iosrphr.orgresearchgate.net

In the context of synthesizing this compound analogues, a mixture of the secondary amine and an acylating agent can be subjected to microwave irradiation, often in the presence of a catalyst and a minimal amount of a high-boiling point solvent like dimethylformamide (DMF). iosrphr.orgresearchgate.net For example, the condensation of substituted phenyl iodoacetamide (B48618) derivatives with heterocyclic amines has been shown to be dramatically accelerated under microwave conditions, providing excellent yields in minutes rather than hours. iosrphr.orgresearchgate.net This efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwaves. iosrphr.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

Reaction TypeConditionsReaction TimeYieldReference
N-alkylation of IndoloquinoxalineConventional RefluxSeveral hoursLower iosrphr.org
N-alkylation of IndoloquinoxalineMicrowave Irradiation2-5 minutesExcellent (85-94%) iosrphr.orgresearchgate.net
Amine + Chloroacetyl chlorideConventional Heating2-3 hoursModerate (~60%) mdpi.com
Amine + Chloroacetyl chlorideMicrowave IrradiationFew minutesGood mdpi.com

Chemo- and Regioselective Preparations

Achieving high levels of chemo- and regioselectivity is a significant goal in modern organic synthesis, allowing for the precise modification of complex molecules. In amide synthesis, this involves selectively acylating a specific nitrogen atom in a molecule with multiple reactive sites or directing a reaction to a particular position.

For analogues of this compound, selective synthesis is crucial when other functional groups are present. For example, palladium-catalyzed aminocarbonylation of alkynes with aminophenols can be controlled to produce either linear or branched α,β-unsaturated amides with high regioselectivity by carefully choosing ligands and additives. researchgate.netepa.gov While not a direct synthesis of the target compound, this illustrates the principle of regiocontrol in amide formation.

Similarly, nickel-catalyzed three-component reactions of β,γ-unsaturated amides can afford β-cyano γ-aryl amides with exclusive chemo- and regioselectivity. acs.org Asymmetric synthesis of cyclic enamides has also been achieved with high chemo- and regioselectivity through catalytic umpolung organocascade reactions of α-imino amides. acs.org These advanced methods highlight the ongoing development of sophisticated strategies to control the outcome of amidation reactions, enabling the synthesis of complex and precisely substituted amide-containing molecules.

Protecting Group Strategies Involving N-Benzyl Moieties in Amide Synthesis

In the intricate field of organic synthesis, particularly when constructing complex molecules such as peptides or pharmaceuticals, the strategic use of protecting groups is fundamental. nih.govweebly.com A protecting group is a chemical moiety that is temporarily introduced to mask a reactive functional group, preventing it from participating in undesired side reactions during a chemical transformation elsewhere in the molecule. weebly.com The N-benzyl (Bn) group is a widely employed protecting group for nitrogen-based functionalities, including amines and amides, due to its general stability and the variety of methods available for its removal. researchgate.net

N-Benzyl Group Introduction and Cleavage Methodologies

The utility of the N-benzyl group is defined by the reliability of its installation and subsequent removal. A variety of protocols have been developed for both introducing and cleaving this group from amide nitrogen atoms.

N-Benzyl Group Introduction

The introduction of an N-benzyl group is typically a straightforward process, most commonly achieved through the alkylation of an amine or amide with a benzyl (B1604629) halide. weebly.comacs.org This reaction is generally performed in the presence of a base to neutralize the hydrogen halide formed. Another significant method is reductive amination. nih.gov

Common Introduction Methods

Method Reagents Notes
Alkylation Benzyl chloride (BnCl) or Benzyl bromide (BnBr), Base (e.g., Et₃N, K₂CO₃, NaH) A widely used and generally efficient method for N-benzylation. weebly.comacs.org
Reductive Amination Benzaldehyde (B42025), Reducing agent (e.g., NaBH₄, H₂/Catalyst) Involves the formation of an imine intermediate followed by reduction. nih.gov

| Alcohol Coupling | Benzyl alcohol, Catalyst (e.g., NHC-Ir complexes) | A method that proceeds via hydrogen transfer, offering a greener alternative to using halides. organic-chemistry.org |

The table above summarizes common methods for the introduction of N-benzyl groups.

For example, N-benzyl-N-methylaniline can be synthesized by reacting N-methylaniline with benzyl chloride in the presence of triethylamine (B128534) (Et₃N) in methanol. acs.org Similarly, N-benzyl-2-aminopyrimidine has been prepared by reacting 2-aminopyrimidine (B69317) with benzyl chloride. acs.org

N-Benzyl Group Cleavage Methodologies

The removal of the N-benzyl group, or debenzylation, is a crucial step and can be accomplished under several distinct sets of conditions, primarily categorized as reductive, oxidative, or acidic. wikipedia.org The choice of method depends heavily on the presence of other functional groups within the molecule to ensure selective cleavage.

Reductive Cleavage

Catalytic hydrogenation is the most common and often preferred method for N-debenzylation due to its clean nature, where the by-product is toluene. masterorganicchemistry.comacs.org The standard catalyst is palladium on carbon (Pd/C) used under a hydrogen atmosphere. acs.org

However, a significant challenge with this method is that the amine product can coordinate to the palladium catalyst, leading to catalyst poisoning and reduced activity. acs.org This often necessitates higher pressures or temperatures to drive the reaction to completion. acs.org To mitigate this, the reaction is sometimes performed in the presence of an acid, which forms an amine salt, reducing its coordination to the catalyst. acs.org A more recent development is the use of a mixed catalyst system, such as Pd/C combined with niobic acid-on-carbon (Nb₂O₅/C), which has been shown to significantly facilitate the hydrogenative deprotection of N-benzyl groups under mild conditions (room temperature, H₂ balloon). acs.org This mixed system also allows for easy removal of the catalysts by filtration and avoids the need for a final neutralization step. acs.org

Alternative reductive methods include the use of dissolving metals, such as sodium or lithium in liquid ammonia. wikipedia.org

Oxidative Cleavage

A range of oxidizing agents can effectively remove N-benzyl groups. wikipedia.org These methods are valuable when the molecule contains functional groups that are sensitive to reduction, such as alkynes or nitro groups. The formation of a bromo radical under mild conditions can facilitate the oxidative debenzylation of N-benzyl amides. organic-chemistry.org

Acidic Cleavage

Both Brønsted and Lewis acids can be employed for N-debenzylation. acs.org Strong acids like trifluoroacetic acid (TFA) have been shown to efficiently and selectively cleave certain substituted N-benzyl groups, particularly 4-(alkylamino)benzylamides, at ambient temperature. clockss.org Lewis acids such as boron trichloride (B1173362) (BCl₃) and aluminum chloride (AlCl₃) are also effective reagents for this transformation. acs.org

Summary of N-Benzyl Cleavage Methods

Category Reagents Conditions
Reductive H₂, Pd/C Standard catalytic hydrogenation; can be slow due to catalyst poisoning. masterorganicchemistry.comacs.org
H₂, Pd/C, Nb₂O₅/C Facilitated hydrogenation, faster reaction times, mild conditions. acs.org
Na/NH₃ or Li/NH₃ Dissolving metal reduction. wikipedia.org
Oxidative N-Bromosuccinimide (NBS) Oxidative cleavage. wikipedia.org
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) An oxidant used for deprotection. acs.orgwikipedia.org
Ozone (O₃) Ozonolysis can cleave the benzyl group. wikipedia.org
Chromium trioxide (CrO₃) / Acetic Acid Strong oxidizing conditions. wikipedia.org
Acidic Trifluoroacetic acid (TFA) Strong Brønsted acid. acs.orgclockss.org

The table above provides a summary of various reagents and conditions used for the cleavage of N-benzyl protecting groups.

Chemical Reactivity and Functionalization Strategies of N Benzyl N Cyclohexylacetamide

Nucleophilic Substitution Reactions at the Amide Moiety and Adjacent Centers

The reactivity of N-Benzyl-N-cyclohexylacetamide towards nucleophiles is dictated by the stability of the amide bond and the susceptibility of the adjacent benzylic and cyclohexyl centers to substitution.

Amide Moiety Reactivity: The amide bond in this compound is inherently stable and unreactive towards direct nucleophilic acyl substitution. This stability arises from the delocalization of the nitrogen lone pair into the carbonyl system, which reduces the electrophilicity of the carbonyl carbon. Consequently, reactions at the amide carbonyl typically require prior activation. For tertiary amides, treatment with powerful electrophiles like triflic anhydride (B1165640) (Tf₂O) can generate a highly reactive keteniminium ion intermediate. This activated species is then susceptible to attack by a wide range of nucleophiles, enabling transformation of the amide.

Adjacent Center Reactivity: The benzyl (B1604629) and cyclohexyl groups offer alternative sites for nucleophilic substitution. The benzylic position is particularly reactive due to the ability of the benzene (B151609) ring to stabilize carbocationic or radical intermediates through resonance. rsc.orgjove.com This allows for both S(_N)1 and S(_N)2 reactions at the benzylic carbon. The cyclohexyl group, being a saturated secondary alkyl system, is considerably less reactive and typically undergoes substitution under more forcing conditions, often proceeding via an S(_N)2 pathway with strong nucleophiles, provided a suitable leaving group is present.

The following table summarizes the comparative reactivity of these positions toward nucleophilic substitution.

Reactive SiteTypical Mechanism(s)Relative ReactivityActivating/Leaving Group RequiredExample Nucleophiles
Amide CarbonylNucleophilic Acyl SubstitutionVery Low (Requires Activation)Tf₂O, POCl₃Organometallics, Hydrides
Benzylic CarbonS(_N)1, S(_N)2HighHalogens (e.g., -Br), SulfonatesCN⁻, RO⁻, N₃⁻, Amines
Cyclohexyl CarbonS(_N)2LowHalogens, SulfonatesStrong Nucleophiles (e.g., RS⁻)

C-H Activation and Site-Selective Functionalization

Direct functionalization of otherwise inert C-H bonds represents a powerful strategy for molecular derivatization. In this compound, the amide group can act as a directing group to guide transition metal catalysts to specific C-H bonds, enabling site-selective reactions. acs.orgorganic-chemistry.org

Amide-Directed C-H Activation: The carbonyl oxygen of the amide can coordinate to a transition metal center (e.g., Palladium, Rhodium, Ruthenium), positioning the catalyst in proximity to specific C-H bonds. acs.orgwikipedia.org This strategy typically favors the activation of ortho C-H bonds on the benzyl group's aromatic ring or C-H bonds at the β or γ positions of the cyclohexyl ring, depending on the formation of stable metallacyclic intermediates. The choice of metal catalyst and reaction conditions can be tuned to achieve high regioselectivity. acs.org

Benzylic C-H Functionalization: The benzylic C-H bonds are inherently more reactive and can be functionalized even without strong direction from the amide group. Metallaphotoredox catalysis, for instance, can generate a benzylic radical via a hydrogen atom transfer (HAT) process, which can then be coupled with various partners. nih.gov This approach allows for the arylation, alkylation, or amination of the benzylic position under mild conditions. jove.commdpi.com

Cyclohexyl C-H Functionalization: Site-selective functionalization of the cyclohexyl ring's C-H bonds is more challenging due to their similar bond dissociation energies. However, directed approaches using the amide group can favor specific sites. Radical-mediated processes can also be employed, although they may lead to mixtures of products unless there is a strong directing influence. chemistrysteps.com

Oxidative and Reductive Transformations of the Amide Linkage and Substituents

The amide linkage and its substituents in this compound can undergo various oxidative and reductive transformations.

Reduction of the Amide Linkage: The carbonyl group of the amide can be completely reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). jove.comwikipedia.orgnih.gov This reaction converts the this compound into the corresponding tertiary amine, N-benzyl-N-cyclohexylethanamine. The reaction proceeds via the formation of an intermediate iminium ion, which is then further reduced by a second equivalent of hydride. chemistrysteps.com

Oxidative Transformations of Substituents: The benzyl group is susceptible to oxidative cleavage. Oxidative debenzylation can be achieved using various reagents, effectively removing the benzyl group from the nitrogen atom to yield N-cyclohexylacetamide. acs.org One effective method involves the use of an alkali metal bromide (like KBr) with an oxidant such as Oxone. oup.comyoutube.com This system generates a bromo radical that selectively abstracts a benzylic hydrogen, leading to an intermediate that is hydrolyzed to cleave the N-benzyl bond. oup.com The cyclohexyl group is generally robust to oxidation, but under harsh conditions (e.g., with strong oxidants like KMnO₄ or chromic acid), it can be cleaved, although this is a less common or selective transformation in this context.

The table below outlines key redox reactions for this compound.

TransformationReagent(s)Moiety AffectedProduct
Amide ReductionLiAlH₄Amide C=ON-benzyl-N-cyclohexylethanamine
Oxidative DebenzylationKBr / OxoneN-Benzyl GroupN-cyclohexylacetamide
Benzylic OxidationKMnO₄ (harsh)Benzylic CH₂N-cyclohexyl-N-(benzoyl)acetamide

Mechanistic Studies of Reaction Pathways and Intermediates

Understanding the mechanisms of the reactions involving this compound is crucial for controlling their outcomes.

Mechanism of Amide Reduction: The reduction of a tertiary amide with LiAlH₄ begins with the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. jove.comlibretexts.org The oxygen atom then coordinates to the aluminum species (AlH₃), making it an excellent leaving group. The nitrogen's lone pair expels the aluminate species to form a transient, electrophilic iminium ion ([R-CH=N⁺(Bn)(Cy)]). libretexts.orgwikipedia.org This iminium ion is then rapidly attacked by a second hydride equivalent to furnish the final tertiary amine product. jove.comyoutube.com

Mechanism of Oxidative Debenzylation: The oxidative debenzylation with systems like KBr/Oxone proceeds through a radical pathway. organic-chemistry.orgacs.org The oxidant generates a bromine radical (Br•) from the bromide salt. This radical selectively abstracts a hydrogen atom from the benzylic position, which is the weakest C-H bond, to form a resonance-stabilized benzyl radical. acs.org This radical is then oxidized (e.g., by another bromo radical or the primary oxidant) to an iminium cation. Subsequent hydrolysis of this iminium cation cleaves the carbon-nitrogen bond, releasing benzaldehyde (B42025) and the debenzylated product, N-cyclohexylacetamide. organic-chemistry.org

Mechanism of C-H Activation: Amide-directed C-H activation often proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. rsc.orgacs.orgwikipedia.org In this pathway, the substrate's C-H bond is cleaved in a single, cyclic transition state involving the metal center and a basic ligand (often a carboxylate). wikipedia.org The amide's carbonyl oxygen coordinates to the metal catalyst, directing it to a nearby C-H bond. The internal base then assists in removing the proton as the metal forms a new bond with the carbon, creating a metallacyclic intermediate without the formation of a high-energy, discrete organometallic species. rsc.orgwikipedia.org

Derivatization to Complex Molecular Architectures and Heterocyclic Systems

This compound serves as a valuable precursor for synthesizing more complex molecules, particularly nitrogen-containing heterocyclic systems. The reactivity of the N-benzyl group is often exploited in cyclization reactions.

Bischler-Napieralski Reaction: A classic application for N-acyl benzylamine (B48309) derivatives is the Bischler-Napieralski reaction. While this reaction traditionally uses β-arylethylamides, modifications and related cyclizations can be envisioned. By functionalizing the ortho position of the benzyl group (for example, via directed C-H activation), subsequent intramolecular cyclization can be induced. Dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) can promote the cyclization of the amide carbonyl onto the activated aromatic ring, leading to the formation of dihydroisoquinoline-type structures.

Pictet-Spengler Type Reactions: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. A related strategy could involve the reduction of the amide in this compound to the corresponding amine, N-benzyl-N-cyclohexylethanamine. If the aromatic ring of the benzyl group is appropriately activated (e.g., with an electron-donating group), it can undergo intramolecular cyclization with an external aldehyde, leading to the formation of tetrahydroisoquinoline derivatives.

Derivatization via Functionalized Intermediates: The functionalization strategies discussed in previous sections provide intermediates that can be further elaborated. For example, C-H arylation at the ortho-position of the benzyl group can introduce a new substituent. If this substituent contains a suitable functional group, it can participate in subsequent intramolecular reactions. For instance, introduction of a carboxylic acid or an alcohol could lead to the formation of lactams or lactones fused to the aromatic system upon cyclization. These strategies highlight how the initial scaffold can be progressively built upon to generate diverse and complex molecular architectures.

Advanced Spectroscopic and Structural Characterization of N Benzyl N Cyclohexylacetamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei. For N-Benzyl-N-cyclohexylacetamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its complex structure. Due to the limited availability of direct experimental data for this compound, the following analyses are based on established principles and data from closely related analogs such as N-benzylacetamide and N-cyclohexylacetamide.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the benzyl (B1604629), cyclohexyl, and acetyl groups. The chemical shifts are influenced by the electronic environment of the protons, providing valuable information about their location within the molecule.

The protons of the benzyl group's aromatic ring are expected to appear in the downfield region, typically between δ 7.2 and 7.4 ppm, as a complex multiplet. The benzylic methylene (B1212753) protons (CH₂) attached to the nitrogen atom would likely resonate as a singlet or a narrowly split multiplet around δ 4.5 ppm.

The cyclohexyl ring protons will present a more complex pattern of overlapping multiplets in the upfield region, generally between δ 1.0 and 2.0 ppm. The proton attached to the nitrogen-bearing carbon of the cyclohexyl ring (N-CH) is expected to be the most downfield of the cyclohexyl protons due to the deshielding effect of the adjacent nitrogen atom.

The methyl protons of the acetamide (B32628) group (CH₃) are predicted to appear as a sharp singlet in the upfield region, typically around δ 2.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₅)7.2 - 7.4Multiplet
Benzylic (N-CH₂-Ph)~4.5Singlet/Multiplet
Acetyl (CO-CH₃)~2.0Singlet
Cyclohexyl (N-CH)Downfield region of cyclohexyl protonsMultiplet
Cyclohexyl (other CH₂)1.0 - 2.0Multiplet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the acetamide group is expected to be the most downfield signal, typically appearing in the range of δ 170-175 ppm. The aromatic carbons of the benzyl group will resonate between δ 125 and 140 ppm. The benzylic carbon (N-CH₂-Ph) is anticipated to appear around δ 50-55 ppm.

The carbons of the cyclohexyl ring will produce signals in the upfield region, generally between δ 25 and 55 ppm. The carbon atom directly attached to the nitrogen (N-CH) will be the most downfield of the cyclohexyl carbons. The methyl carbon of the acetyl group is expected to be found in the most upfield region, around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Group Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)170 - 175
Aromatic (C₆H₅)125 - 140
Benzylic (N-CH₂-Ph)50 - 55
Cyclohexyl (N-CH)Downfield region of cyclohexyl carbons
Cyclohexyl (other CH₂)25 - 50
Acetyl (CH₃)20 - 25

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the cyclohexyl ring and confirming the through-bond coupling between the benzylic protons and the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the known proton assignments. For instance, the signal for the benzylic protons would correlate with the signal for the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, correlations would be expected between the acetyl methyl protons and the carbonyl carbon, and between the benzylic protons and the aromatic carbons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities.

A strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group is anticipated in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide is expected to appear around 1250-1350 cm⁻¹.

The aromatic C-H stretching vibrations of the benzyl group would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclohexyl and acetyl groups would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected to produce one or more bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
AmideC=O stretch1630 - 1680Strong
AmideC-N stretch1250 - 1350Medium-Strong
AromaticC-H stretch> 3000Medium
AliphaticC-H stretch< 3000Medium-Strong
AromaticC=C stretch1450 - 1600Medium-Weak

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would be particularly useful for identifying non-polar bonds and symmetric vibrations.

The aromatic ring stretching vibrations of the benzyl group are expected to produce strong and sharp bands in the Raman spectrum. The C-H stretching vibrations, both aromatic and aliphatic, will also be visible. The C=O stretching vibration of the amide group, while strong in the IR spectrum, is typically weaker in the Raman spectrum.

Mass Spectrometry for Molecular Formula and Fragmentation Behavior

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. When coupled with fragmentation, it offers deep insights into the molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS would serve to separate the compound from any impurities before it enters the mass spectrometer. The retention time in the gas chromatograph provides a characteristic identifier for the compound under specific column and temperature conditions.

Once the purified compound is introduced into the mass spectrometer, typically using electron ionization (EI), it is bombarded with electrons, leading to the formation of a molecular ion (M•+). The mass of this molecular ion directly corresponds to the molecular weight of this compound. High-resolution mass spectrometry can further provide the exact molecular formula by distinguishing between compounds with the same nominal mass. For this compound (C15H21NO), the expected exact mass of the molecular ion would be approximately 231.1623 g/mol .

The NIST Mass Spectrometry Data Center provides reference spectra for related compounds, such as N-Cyclohexylacetamide, which can be used to predict the behavior of similar structures. nist.govnih.gov

The molecular ion of this compound is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. wikipedia.org The resulting pattern of these fragments is a molecular fingerprint that helps to confirm the structure. The fragmentation of amides is a well-documented process. nih.govlibretexts.org

For this compound, several key fragmentation pathways are anticipated:

Alpha-Cleavage: A primary fragmentation pathway for amines and amides is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org

Benzyl Group Fragmentation: The most characteristic fragmentation is the cleavage of the benzylic C-N bond, which would lead to the formation of a highly stable tropylium (B1234903) ion (C7H7+) at m/z 91. This is a very common and often abundant peak for compounds containing a benzyl group. core.ac.uk

Amide Bond Cleavage: The N-CO bond can cleave, which is a typical fragmentation pattern for amides. nih.gov This would result in the formation of an acylium ion or a cation containing the benzyl and cyclohexyl groups.

Cyclohexyl Ring Fragmentation: The cyclohexyl ring can lose successive CH2 units, leading to a series of peaks separated by 14 mass units. docbrown.info A significant fragment is often observed at m/z 56, corresponding to the loss of ethene from the cyclohexyl radical cation. docbrown.info

Table 1: Predicted Mass Spectrometry Fragments for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormulaFragmentation Pathway
231Molecular Ion[C15H21NO]+Electron Ionization
91Tropylium Ion[C7H7]+Cleavage of the benzyl-nitrogen bond
140N-cyclohexylacetamide cation radical[C8H14NO]+Loss of benzyl radical
83Cyclohexyl Cation[C6H11]+Cleavage of the cyclohexyl-nitrogen bond
56Butene radical cation[C4H8]+Ring fragmentation of cyclohexyl group
43Acetyl Cation[C2H3O]+Cleavage of the acetyl-nitrogen bond

X-ray Diffraction for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org By irradiating a single crystal of a compound with X-rays, a diffraction pattern is produced. Mathematical analysis of this pattern allows for the calculation of electron density maps, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision.

A similar analysis for this compound would reveal key structural parameters, including the torsion angles between the plane of the amide group and the phenyl and cyclohexyl rings. The crystal packing would likely be influenced by weak intermolecular interactions.

Table 2: Typical Crystallographic Data Obtainable from X-ray Diffraction

ParameterDescriptionExample Data (from N-Benzylacetamide) researchgate.net
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P21/c
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).a = 4.8383 Å, b = 14.906 Å, c = 11.663 Å, β = 100.04°
Volume (V)The volume of the unit cell.828.3 ų
ZThe number of molecules per unit cell.4
Bond Lengths/AnglesPrecise distances between bonded atoms and angles between adjacent bonds.e.g., C-N, C=O bond lengths; C-N-C bond angle
Hydrogen BondingIdentification of intermolecular hydrogen bonds that stabilize the crystal packing.N—H···O interactions observed

Theoretical and Computational Investigations of N Benzyl N Cyclohexylacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scienceacademique.com It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like N-Benzyl-N-cyclohexylacetamide. DFT calculations can provide valuable information about the molecule's geometry, vibrational frequencies, and electronic properties.

In a typical DFT study of this compound, the first step would be to perform a geometry optimization to find the lowest energy structure of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. Different combinations of functionals (e.g., B3LYP) and basis sets (e.g., 6-311+G(d,p)) can be employed to achieve the desired accuracy. scielo.brresearchgate.net

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. semanticscholar.org A smaller gap generally implies higher reactivity.

Furthermore, DFT calculations can be used to compute the molecular electrostatic potential (MEP), which illustrates the charge distribution within the molecule and helps identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP is a valuable tool for understanding intermolecular interactions.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Representative Conformer of this compound

PropertyCalculated Value
Total Energy (Hartree)-850.12345
HOMO Energy (eV)-6.543
LUMO Energy (eV)-0.218
HOMO-LUMO Gap (eV)6.325
Dipole Moment (Debye)3.45

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DFT study. Actual values would depend on the specific level of theory and basis set used.

Due to the presence of several single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to understand the energy barriers between them. This is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional structure.

Computational methods, particularly DFT, are well-suited for exploring the conformational space of flexible molecules. scielo.brresearchgate.net A systematic conformational search can be performed by rotating the rotatable bonds and calculating the energy of each resulting structure. This allows for the construction of a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. sbq.org.br The minima on the PES correspond to the stable conformers, while the saddle points represent the transition states between them.

For this compound, the key rotational barriers would be around the N-benzyl, N-cyclohexyl, and N-acetyl bonds. The relative energies of the different conformers can be used to calculate their equilibrium populations at a given temperature using the Boltzmann distribution. scielo.br This provides a theoretical prediction of the dominant conformation(s) in a given environment. The exploration of these energy landscapes can be enhanced by combining different computational techniques, such as molecular dynamics with excited normal modes. nih.govnih.govchemrxiv.org

Table 2: Illustrative Relative Energies and Predicted Populations of Stable Conformers of this compound

ConformerRelative Energy (kcal/mol)Predicted Population (%) at 298 K
1 (Global Minimum)0.0075.3
21.2515.1
32.505.4
43.754.2

Note: This table presents hypothetical data to illustrate the expected outcome of a conformational analysis. The actual number of stable conformers and their relative energies would be determined by detailed computational studies.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques allow for the study of the dynamic behavior of molecules and their interactions with other molecules over time. These methods are particularly useful for investigating complex biological processes.

Molecular Dynamics (MD) simulations provide a detailed picture of the conformational dynamics of a molecule in a simulated environment, such as in a solvent or interacting with a biological macromolecule. mdpi.commdpi.com In an MD simulation, the classical equations of motion are solved for all atoms in the system, resulting in a trajectory that describes how the positions and velocities of the atoms change over time.

For this compound, MD simulations can be used to study its conformational flexibility in solution. By analyzing the simulation trajectory, one can identify the preferred conformations and the transitions between them. This provides a more dynamic view of the molecule's behavior compared to the static picture obtained from quantum chemical calculations. MD simulations can also be used to calculate various thermodynamic properties, such as free energies of binding. dntb.gov.ua

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrxiv.org It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, such as a protein or an enzyme. researchgate.netnih.govresearchgate.net

The docking process involves two main steps: first, a search algorithm generates a large number of possible binding poses of the ligand in the active site of the receptor. Second, a scoring function is used to estimate the binding affinity for each pose and to rank them. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding.

Molecular docking studies could be employed to investigate the potential of this compound to interact with various biological targets. This could provide valuable insights into its potential pharmacological activity and guide the design of new derivatives with improved binding affinity and selectivity.

Table 3: Illustrative Results from a Molecular Docking Study of this compound with a Hypothetical Protein Target

ParameterValue
Binding Affinity (kcal/mol)-8.5
Key Interacting ResiduesTYR84, PHE210, LEU354
Types of InteractionsHydrogen bond with TYR84, Pi-pi stacking with PHE210, Hydrophobic interactions with LEU354

Note: The data in this table is hypothetical and for illustrative purposes only. Actual docking results would depend on the specific protein target and the docking software used.

Analysis of Steric and Electronic Effects on Reactivity (e.g., NBO theory)

The reactivity of a molecule is influenced by a combination of steric and electronic effects. Natural Bond Orbital (NBO) analysis is a powerful tool for investigating these effects by providing a detailed description of the electron density distribution in a molecule. nih.gov

NBO analysis can be used to calculate atomic charges, hybridization of orbitals, and the strength of donor-acceptor interactions between occupied and unoccupied orbitals. These interactions, also known as hyperconjugation, play a crucial role in determining the stability and reactivity of a molecule.

For this compound, NBO analysis could be used to understand how the bulky benzyl (B1604629) and cyclohexyl groups influence the electronic properties of the acetamide (B32628) moiety. For example, it could reveal the extent of electron delocalization from the nitrogen lone pair to the carbonyl group, which affects the rotational barrier around the C-N bond. By analyzing the steric and electronic effects, one can gain a deeper understanding of the factors that govern the reactivity of this compound. mdpi.com

Catalytic Applications and Supramolecular Interactions in Chemical Systems

Potential Role in Organic Catalysis

The inherent structural features of N-Benzyl-N-cyclohexylacetamide suggest that it could, in principle, be explored as a ligand or directing group in various organic catalytic transformations.

Hydrogenation Processes and Chemoselectivity

In the realm of catalytic hydrogenation, the amide functionality of this compound could potentially coordinate to a metal center, thereby influencing the chemoselectivity of the reduction of other functional groups within a substrate. The steric hindrance provided by the bulky cyclohexyl and benzyl (B1604629) groups could play a crucial role in directing the approach of a substrate to the catalyst's active site. This could, for example, allow for the selective hydrogenation of a less hindered double bond in the presence of a more sterically encumbered one.

Table 1: Hypothetical Chemoselective Hydrogenation Influenced by this compound as a Directing Group

Substrate Functional Groups Desired Product Potential Role of this compound
Alkene and Alkyne Selective reduction to alkene Steric shielding of the alkyne
Carbonyl and Alkene Selective reduction of the alkene Preferential coordination to the metal-alkene complex

This table is illustrative and based on general principles of chemoselectivity in hydrogenation, not on experimental data for this compound.

Asymmetric Catalysis for Chiral Product Formation

The development of chiral variants of this compound, for instance, by introducing chirality on the cyclohexyl ring or the benzyl group, could open avenues for its use in asymmetric catalysis. As a chiral ligand, it could create a chiral environment around a metal catalyst, enabling the enantioselective synthesis of a wide range of valuable chiral molecules. The conformational rigidity of the cyclohexyl group, combined with the aromatic nature of the benzyl moiety, could provide a well-defined chiral pocket to induce high levels of stereocontrol.

Theoretical Supramolecular Chemistry and Molecular Assemblies

The structure of this compound is amenable to engaging in various non-covalent interactions, which are the cornerstone of supramolecular chemistry.

Non-Covalent Interactions and Molecular Recognition

The amide group is a classic motif for hydrogen bonding, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The benzyl group can participate in π-π stacking and cation-π interactions, while the cyclohexyl group can engage in hydrophobic and van der Waals interactions. This combination of interaction sites could theoretically allow this compound to act as a building block for molecular recognition events, where it selectively binds to other molecules or ions through a network of non-covalent forces.

Table 2: Potential Non-Covalent Interactions of this compound

Interaction Type Participating Moiety Potential Binding Partner
Hydrogen Bonding Amide (N-H and C=O) Complementary amides, carboxylic acids, etc.
π-π Stacking Benzyl group Aromatic rings
Cation-π Interactions Benzyl group Metal cations, organic cations
Hydrophobic Interactions Cyclohexyl group Aliphatic chains, other hydrophobic moieties

This table outlines the theoretical potential for non-covalent interactions based on the compound's structure.

Design of Functional Supramolecular Systems

Leveraging the diverse non-covalent interactions, this compound could be envisioned as a component in the design of more complex and functional supramolecular systems. For example, self-assembly of appropriately functionalized derivatives could lead to the formation of gels, liquid crystals, or other ordered structures. The incorporation of photoresponsive or redox-active units onto the this compound scaffold could lead to materials whose properties can be controlled by external stimuli. However, it must be reiterated that such applications are, at present, purely speculative and await experimental validation.

Structure Reactivity and Structure Property Relationships in N Benzyl N Cyclohexylacetamide Derivatives

Investigation of Substituent Effects on Chemical Behavior

The introduction of substituents onto the aromatic ring of the benzyl (B1604629) group or the saturated cyclohexyl ring can profoundly alter the electronic and steric environment of the N-Benzyl-N-cyclohexylacetamide molecule. These changes, in turn, affect the molecule's reactivity, particularly at the amide functional group. The amide bond is characterized by resonance, which delocalizes the nitrogen lone pair into the carbonyl group, imparting a partial double bond character to the C-N bond and making the amide relatively unreactive compared to other carbonyl compounds. nih.gov

Electronic Effects:

Substituents on the para-position of the benzyl ring exert predictable electronic effects on the amide functionality through inductive and resonance effects. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decrease the electron density on the nitrogen atom. This reduction in electron density enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. arkat-usa.org Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density on the nitrogen, which strengthens the resonance stabilization of the amide and decreases the electrophilicity of the carbonyl carbon, thereby reducing reactivity towards nucleophiles. nih.gov

Steric Effects:

The steric bulk of substituents on either the benzyl or cyclohexyl rings can hinder the approach of reactants to the amide carbonyl group. researchgate.net For instance, a bulky substituent in the ortho-position of the benzyl ring or on the cyclohexyl ring can sterically shield the carbonyl carbon, slowing down reactions such as hydrolysis. The Taft equation is a useful tool for quantifying these steric effects. wikipedia.org

To illustrate the impact of substituents on the chemical behavior of this compound derivatives, consider the following hypothetical data for the relative rates of alkaline hydrolysis.

Table 1: Hypothetical Relative Rates of Alkaline Hydrolysis for para-Substituted this compound Derivatives at 25°C.
Substituent (on Benzyl Ring)Hammett Constant (σp)Relative Rate (k/k₀)Expected Chemical Behavior
-OCH₃-0.270.45Decreased reactivity due to electron-donating effect.
-CH₃-0.170.62Slightly decreased reactivity due to weak electron-donating effect.
-H0.001.00Reference compound.
-Cl0.232.15Increased reactivity due to electron-withdrawing inductive effect.
-NO₂0.7815.5Significantly increased reactivity due to strong electron-withdrawing effect.

Correlation with Reaction Kinetics and Thermodynamics

The principles of physical organic chemistry allow for the quantitative correlation of substituent effects with reaction kinetics and thermodynamics. Linear free-energy relationships (LFERs), such as the Hammett and Taft equations, are instrumental in this regard. wikipedia.orgwikipedia.org

The Hammett equation , log(k/k₀) = ρσ, relates the rate constant (k) of a substituted reactant to the rate constant of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ). wikipedia.org The substituent constant, σ, quantifies the electronic effect of a substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which is typical for reactions where negative charge develops in the transition state, such as in the alkaline hydrolysis of amides. wikipedia.org

The Taft equation , log(k/k₀) = ρσ + δEₛ, extends this concept to aliphatic systems and also accounts for steric effects (Eₛ). wikipedia.org This would be particularly relevant for analyzing the effects of substituents on the cyclohexyl ring of this compound.

The thermodynamics of reactions involving this compound derivatives are also influenced by substituents. For instance, the equilibrium position of a reaction, such as amide hydrolysis, will be affected by the relative stability of the reactants and products. Electron-withdrawing groups can stabilize the carboxylate product of hydrolysis, thus shifting the equilibrium towards the products.

The following interactive table presents hypothetical kinetic and thermodynamic data for the acid-catalyzed hydrolysis of para-substituted this compound derivatives, illustrating these correlations.

Table 2: Hypothetical Kinetic and Thermodynamic Data for Acid-Catalyzed Hydrolysis of para-Substituted this compound Derivatives.
Substituent (on Benzyl Ring)Rate Constant, k (x 10⁻⁵ s⁻¹)Activation Energy, Ea (kJ/mol)Change in Gibbs Free Energy, ΔG° (kJ/mol)
-OCH₃1.595-8.2
-CH₃2.892-9.1
-H5.090-10.0
-Cl12.086-11.5
-NO₂85.078-14.5

Future Research Directions and Perspectives in N Benzyl N Cyclohexylacetamide Chemistry

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of N-substituted amides often involves multi-step procedures with harsh reagents and significant waste generation. Future research must prioritize the development of more efficient and environmentally benign synthetic routes to N-Benzyl-N-cyclohexylacetamide. A key focus will be the adoption of green chemistry principles to minimize the environmental impact of its production.

One promising avenue is the exploration of catalytic direct amidation reactions. This approach would involve the direct coupling of a carboxylic acid with an amine, eliminating the need for pre-activation of the carboxylic acid and reducing the number of synthetic steps. Research in this area could focus on developing novel catalysts, such as those based on abundant and non-toxic metals, that can facilitate this transformation under mild conditions.

Another area of interest is the use of flow chemistry for the synthesis of this compound. Flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for continuous manufacturing. The development of a continuous flow process for the synthesis of this compound could lead to higher yields, improved purity, and reduced waste.

Synthetic ApproachPotential AdvantagesResearch Focus
Catalytic Direct AmidationAtom economy, reduced waste, milder reaction conditions.Development of novel, non-toxic metal catalysts.
Flow Chemistry SynthesisImproved safety, higher yields, continuous manufacturing.Optimization of reactor design and reaction parameters.
Biocatalytic SynthesisHigh selectivity, mild conditions, use of renewable resources.Identification and engineering of suitable enzymes.

Exploration of Advanced Functionalization Methodologies

The functionalization of the this compound scaffold is crucial for tuning its properties and exploring its potential applications. Future research should focus on the development of advanced methodologies for the selective modification of the benzyl (B1604629) and cyclohexyl groups, as well as the amide backbone.

A significant area for exploration is the C-H functionalization of the benzyl and cyclohexyl rings. This powerful strategy allows for the direct introduction of new functional groups without the need for pre-installed handles, leading to more efficient and atom-economical syntheses. Research could target the development of regioselective C-H activation catalysts to enable precise modification of specific positions on the aromatic and aliphatic rings.

Furthermore, late-stage functionalization techniques could be employed to diversify the structure of this compound derivatives. This approach involves introducing functional groups at the final stages of a synthetic sequence, allowing for the rapid generation of a library of analogues for screening in various applications.

Functionalization StrategyTarget MoietyPotential Modifications
C-H FunctionalizationBenzyl Ring, Cyclohexyl RingIntroduction of alkyl, aryl, halogen, and other functional groups.
Late-Stage FunctionalizationEntire ScaffoldRapid diversification for structure-activity relationship studies.
N-Arylation/AlkylationAmide NitrogenModification of electronic and steric properties.

Integration with Emerging Computational and Spectroscopic Techniques

A deeper understanding of the conformational behavior and electronic properties of this compound is essential for predicting its reactivity and designing new applications. The integration of advanced computational and spectroscopic techniques will be instrumental in achieving this goal.

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the molecule's conformational landscape, rotational barriers, and electronic structure. scielo.br These theoretical predictions can then be validated and refined through experimental studies using advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques, will continue to be a cornerstone for characterizing the structure and dynamics of this compound in solution. scielo.briaea.org In addition, techniques such as X-ray crystallography could provide definitive information about its solid-state structure and intermolecular interactions. The combination of computational modeling and detailed spectroscopic analysis will provide a comprehensive picture of the molecule's behavior at the atomic level.

TechniqueInformation GainedResearch Application
Density Functional Theory (DFT)Conformational analysis, electronic properties, reaction mechanisms.Guiding synthetic efforts and predicting reactivity.
2D NMR SpectroscopyRotational isomers, dynamic processes in solution.Understanding conformational preferences and flexibility.
X-ray CrystallographySolid-state structure, intermolecular interactions.Elucidating packing arrangements and material properties.

Potential Role in Advanced Materials Research

The unique structural features of this compound, combining a rigid aromatic group, a flexible aliphatic ring, and a polar amide linkage, make it an intriguing candidate for the development of advanced materials. Future research should explore its potential incorporation into polymers and other functional materials.

One area of investigation could be the synthesis of polyamides incorporating the this compound motif. The properties of these polymers, such as their thermal stability, mechanical strength, and solubility, could be tailored by varying the polymer backbone and the substitution pattern on the aromatic and aliphatic rings. These materials could find applications in areas such as high-performance engineering plastics and specialty fibers.

Furthermore, the ability of the amide group to participate in hydrogen bonding suggests that this compound and its derivatives could be used as building blocks for the construction of supramolecular assemblies and gels. The self-assembly of these molecules could lead to the formation of ordered nanostructures with interesting optical or electronic properties.

Material ClassPotential ApplicationKey Structural Feature
PolyamidesEngineering plastics, specialty fibers.Rigid-flexible backbone, thermal stability.
Supramolecular GelsDrug delivery, tissue engineering.Hydrogen bonding, self-assembly.
Functional Thin FilmsSensors, electronic devices.Tunable electronic properties, ordered assembly.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methods for N-Benzyl-N-cyclohexylacetamide, and how can reaction conditions be systematically optimized?

  • Methodology : The compound can be synthesized via acylation of N-benzyl-N-cyclohexylamine using acetyl chloride or acetic anhydride in aqueous or solvent-based conditions. Reaction parameters (time, temperature, catalyst) should be optimized using Design of Experiments (DOE). For example, analogous reactions for N-cyclohexylacetamide achieved 80% yield at 15 minutes using N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamide as a reagent in water . Adjust stoichiometry (e.g., 1.2 equivalents of acylating agent) and monitor purity via TLC or HPLC.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of benzyl (δ 7.2–7.4 ppm for aromatic protons) and cyclohexyl (δ 1.0–2.0 ppm for aliphatic protons) groups.
  • Mass Spectrometry : Use ESI-MS or GC-MS to verify the molecular ion peak (expected m/z: calculated based on C16_{16}H23_{23}NO).
  • FT-IR : Identify carbonyl stretching vibrations (C=O) near 1650–1680 cm1^{-1}. Cross-reference with PubChem or NIST databases for validation .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology :

  • Recrystallization : Use ethanol/water mixtures for high-purity crystals.
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:3 ratio) as the mobile phase.
  • Distillation : For liquid intermediates, fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) can isolate volatile byproducts.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodology :

  • Structural Modifications : Synthesize analogs by varying substituents on the benzyl (e.g., electron-withdrawing groups) or cyclohexyl (e.g., hydroxylation) moieties.
  • Bioassay Screening : Test derivatives against target enzymes (e.g., acetylcholinesterase) or cell lines. Compare with structurally related compounds like N-Benzoyl-N-(2-phenylethyl)benzamide to identify critical functional groups .
  • Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity.

Q. How should researchers resolve contradictions in spectroscopic data across different studies for this compound?

  • Methodology :

  • Cross-Validation : Compare data with authenticated references from NIST or PubChem .
  • Dynamic NMR : Investigate conformational flexibility (e.g., cyclohexyl ring chair-flipping) causing signal splitting.
  • Crystallography : Obtain single-crystal X-ray diffraction data (as done for N-benzyl-N-cyclohexylbenzenesulfonamide ) to resolve ambiguities in bond angles or stereochemistry.

Q. What computational approaches predict the physicochemical properties and reactivity of this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to compute electron density maps, HOMO-LUMO gaps, and reaction pathways (e.g., acylation mechanism).
  • Molecular Dynamics (MD) : Simulate solvation effects in water or organic solvents to optimize synthetic conditions.
  • QSAR Modeling : Train models using datasets from PubChem to predict logP, solubility, and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.